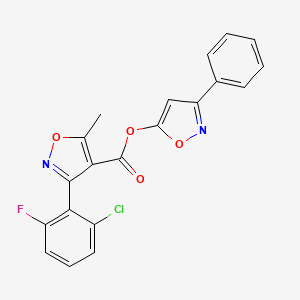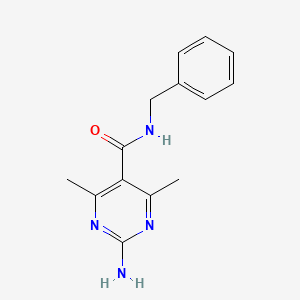![molecular formula C15H13ClN2O6 B3134082 3-hydroxy-2-[5-nitro-2-oxo-1(2H)-pyridinyl]propyl 4-chlorobenzenecarboxylate CAS No. 400076-76-8](/img/structure/B3134082.png)
3-hydroxy-2-[5-nitro-2-oxo-1(2H)-pyridinyl]propyl 4-chlorobenzenecarboxylate
Overview
Description
Molecular Structure Analysis
The molecular formula of 3-hydroxy-2-[5-nitro-2-oxo-1(2H)-pyridinyl]propyl 4-chlorobenzenecarboxylate is C₁₅H₁₃ClN₂O₆ . The molecular weight is approximately 352.73 g/mol . The compound’s structure includes the indole nucleus, which is an important heterocyclic system found in various bioactive molecules.
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Reactivity
The synthesis and chemical reactivity of compounds similar to "3-hydroxy-2-[5-nitro-2-oxo-1(2H)-pyridinyl]propyl 4-chlorobenzenecarboxylate" have been extensively studied. For instance, the literature describes various methods for synthesizing oxazines and benzoxazines, which are related to the compound due to their structural motifs and reactive functionalities (Sainsbury, 1991). These compounds serve as electrophiles in numerous chemical reactions, showcasing their versatility in organic synthesis.
Biological Properties and Applications
Research on coumarins, which share some structural similarity with the compound of interest, particularly in terms of the presence of heterocyclic and ester functionalities, highlights their significant biological properties. Studies have documented the importance of 3-hydroxycoumarin due to its various chemical, photochemical, and biological properties, underlining its potential applications in fields such as pharmacology and microbiology (Yoda, 2020).
Corrosion Inhibition
The application of quinoline derivatives, which bear a resemblance to the nitrogen-containing heterocyclic component of the compound , as corrosion inhibitors has been reviewed. These derivatives show effectiveness against metallic corrosion due to their ability to form stable chelating complexes with surface metallic atoms through coordination bonding, indicating potential industrial applications (Verma, Quraishi, & Ebenso, 2020).
Photochromic Properties
The photochromic properties of ortho-nitrobenzylpyridines have been studied, which is relevant due to the nitro and pyridinyl groups present in the compound of interest. These studies provide insights into the potential applications of such compounds in photon-based electronics, due to their photochromic activity and stability (Naumov, 2006).
Antimicrobial Applications
The use of certain hydroxycoumarins and related compounds as antimicrobial agents underscores the potential of "3-hydroxy-2-[5-nitro-2-oxo-1(2H)-pyridinyl]propyl 4-chlorobenzenecarboxylate" in similar applications. Their bioactive properties suggest that with further research, compounds with similar structural features could be developed into new antimicrobial agents or preservatives (Santos, 2002).
Future Directions
properties
IUPAC Name |
[3-hydroxy-2-(5-nitro-2-oxopyridin-1-yl)propyl] 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O6/c16-11-3-1-10(2-4-11)15(21)24-9-13(8-19)17-7-12(18(22)23)5-6-14(17)20/h1-7,13,19H,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXZTZLURVIGPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(CO)N2C=C(C=CC2=O)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-2-[5-nitro-2-oxo-1(2H)-pyridinyl]propyl 4-chlorobenzenecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-cyano-5-methyl-4-isoxazolecarboxamide](/img/structure/B3134002.png)
![N-(4-methoxyphenyl)-2-[(phenylsulfonyl)methyl]acrylamide](/img/structure/B3134010.png)
![1-(4-methoxybenzyl)-5-[4-(4-methylphenyl)-2-pyrimidinyl]dihydro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3134012.png)


![4-(4-(2-pyridinyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-yl)morpholine](/img/structure/B3134044.png)
![3-pyridin-4-yl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylic Acid](/img/structure/B3134050.png)
![3-pyridin-3-yl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylic Acid](/img/structure/B3134054.png)

![2-[2-(2-Fluorophenyl)-2-oxoethyl]-3-methylnaphthoquinone](/img/structure/B3134074.png)
![3-[4-(1H-1,2,4-triazol-5-yl)pyrazol-1-yl]thiolane 1,1-dioxide](/img/structure/B3134090.png)
![4-(Methylsulfanyl)-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarbonitrile](/img/structure/B3134104.png)
![N-(3,4-difluorophenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}acetamide](/img/structure/B3134117.png)
![ethyl 5-benzoyl-1-[(E)-1-[(Z)-3-ethoxy-3-oxoprop-1-enyl]sulfanylprop-1-en-2-yl]-2,3-dihydropyrrolo[1,2-a]imidazole-7-carboxylate](/img/structure/B3134121.png)